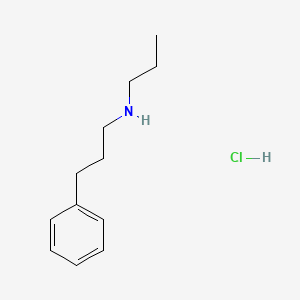

(3-Phenylpropyl)(propyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

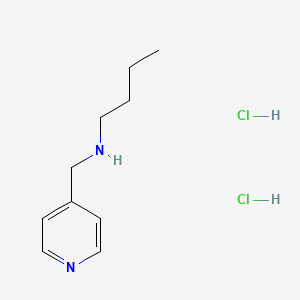

(3-Phenylpropyl)(propyl)amine hydrochloride is a synthetic compound. It has a linear formula of C6H5(CH2)3NH2 . The molecular weight is 135.21 .

Molecular Structure Analysis

The molecular structure of (3-Phenylpropyl)(propyl)amine hydrochloride is represented by the linear formula C6H5(CH2)3NH2 . The molecular weight is 135.21 .Chemical Reactions Analysis

Amines like (3-Phenylpropyl)(propyl)amine hydrochloride can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification . Amines typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Wissenschaftliche Forschungsanwendungen

Biodegradation and Catabolism

(3-Phenylpropyl)(propyl)amine hydrochloride is related to the chemical family of aromatic compounds and amines, which have been extensively studied for their biodegradation and catabolic pathways. Research on Escherichia coli demonstrates its capability to utilize various aromatic compounds and amines as sole carbon and energy sources. This includes the catabolism of aromatic acids and amines such as phenylacetic acid, phenylpropionic acid, and related amines, highlighting a biochemical pathway for the degradation of similar structures (Díaz et al., 2001).

Anticancer Properties

Cinnamic acid derivatives, structurally related to (3-Phenylpropyl)(propyl)amine hydrochloride, have garnered interest in medicinal research for their anticancer potentials. These derivatives have been explored for their synthesis, biological evaluation, and antitumor efficacy, indicating a potential area of investigation for (3-Phenylpropyl)(propyl)amine hydrochloride in cancer therapy (De, Baltas, & Bedos-Belval, 2011).

Advanced Oxidation Processes for Degradation

Studies on the degradation of nitrogen-containing hazardous compounds, including aromatic amines, emphasize the effectiveness of advanced oxidation processes (AOPs). This suggests that (3-Phenylpropyl)(propyl)amine hydrochloride could potentially be subjected to similar treatment methods for environmental detoxification purposes (Bhat & Gogate, 2021).

Application in Biomolecule Immobilization

Research on plasma methods for generating chemically reactive surfaces for biomolecule immobilization identifies amines as crucial functional groups. Aminated surfaces, including those possibly derived from (3-Phenylpropyl)(propyl)amine hydrochloride, have been used for bio-interface applications, suggesting its potential in creating surfaces for cell colonization and protein immobilization (Siow et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of (3-Phenylpropyl)(propyl)amine hydrochloride are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction with these targets may lead to changes in their activity, potentially influencing various biological processes.

Eigenschaften

IUPAC Name |

3-phenyl-N-propylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVMYQHQDBKOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylpropyl)(propyl)amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6344032.png)

![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)

amine hydrochloride](/img/structure/B6344051.png)

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)

amine hydrochloride](/img/structure/B6344130.png)